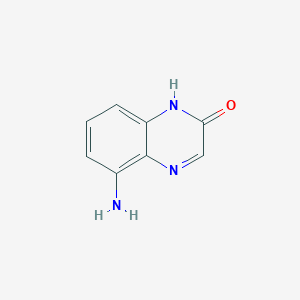

5-Aminoquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKJKGPIDUUPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)C=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669236 | |

| Record name | 5-Aminoquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002129-56-7 | |

| Record name | 5-Aminoquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Aminoquinoxalin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Aminoquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoxalinone scaffold is a core component of numerous bioactive molecules, and the introduction of an amino group at the C5-position offers a valuable handle for further chemical modification and exploration of structure-activity relationships. This document details a reliable synthetic protocol, rooted in the classical condensation reaction of an ortho-diamine with a glyoxylic acid derivative. We delve into the mechanistic underpinnings of this transformation, providing a step-by-step experimental procedure, purification strategies, and a thorough characterization of the target compound using modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this versatile chemical entity.

Introduction

The Quinoxalinone Scaffold: A Privileged Structure in Drug Discovery

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. Their rigid, planar structure and ability to participate in various non-covalent interactions make them ideal scaffolds for the design of therapeutic agents. Quinoxalin-2(1H)-one, a key subtype, is present in a wide array of molecules exhibiting diverse biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1] The development of efficient synthetic methodologies for quinoxalinone derivatives is crucial for advancing drug discovery programs and exploring their full therapeutic potential.[1][2]

This compound: A Key Intermediate for Further Functionalization

The strategic placement of functional groups on the quinoxalinone core is essential for modulating its physicochemical properties and biological activity. This compound is a particularly valuable derivative, as the primary amino group serves as a versatile synthetic handle for the introduction of various substituents through reactions such as acylation, alkylation, and diazotization. This allows for the creation of extensive libraries of novel compounds for biological screening. The synthesis of this specific isomer, however, requires careful selection of starting materials and reaction conditions to ensure regiochemical control and high yields.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the quinoxalinone ring system is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[3][4] For the preparation of a quinoxalin-2(1H)-one, a glyoxylic acid derivative is an ideal electrophilic partner.

Our retrosynthetic analysis of this compound identifies 1,2,3-triaminobenzene as the key nucleophilic precursor. The challenge in this synthesis lies in controlling the regioselectivity of the condensation reaction, as the triamine possesses multiple nucleophilic sites. However, the reaction with glyoxylic acid under appropriate conditions can favor the formation of the desired quinoxalinone ring.

The chosen forward synthesis involves the direct condensation of 1,2,3-triaminobenzene with glyoxylic acid in a suitable solvent. This approach is favored due to its atom economy, straightforward nature, and the commercial availability of the starting materials.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,2,3-Triaminobenzene | ≥98% | Sigma-Aldrich |

| Glyoxylic acid monohydrate | ≥98% | Sigma-Aldrich |

| Ethanol (EtOH) | Reagent Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR Chemicals |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |

| Anhydrous Sodium Sulfate | ACS Grade | Sigma-Aldrich |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2,3-triaminobenzene (1.23 g, 10 mmol) in ethanol (100 mL). Stir the mixture at room temperature until the solid is completely dissolved.

-

Addition of Glyoxylic Acid: To the stirred solution, add glyoxylic acid monohydrate (0.92 g, 10 mmol) in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (7:3).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.

-

Neutralization and Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound is purified by flash column chromatography on silica gel.

-

Eluent: A gradient of ethyl acetate in hexanes (starting from 30% ethyl acetate and gradually increasing to 70%).

-

Fraction Collection: Collect fractions based on TLC analysis.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of δ 6.5-8.0 ppm. The proton at C3 will likely appear as a singlet. The amino protons (NH₂) and the amide proton (NH) will appear as broad singlets, and their chemical shifts can be concentration-dependent. The exact shifts and coupling patterns will depend on the solvent used. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. The carbonyl carbon (C2) will be significantly downfield, typically >150 ppm.[5] |

| FT-IR | Characteristic absorption bands for N-H stretching of the amino and amide groups (around 3200-3400 cm⁻¹), a strong C=O stretching vibration for the amide carbonyl (around 1650-1680 cm⁻¹), and C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹).[6][7] |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₇N₃O), which is 161.16 g/mol .[8] |

Analytical Data

| Property | Expected Value/Observation |

| Appearance | A solid, the color of which can range from off-white to yellow or brown. |

| Melting Point | A sharp melting point is indicative of high purity. The exact value should be determined experimentally. |

| Purity (HPLC) | ≥95% as determined by High-Performance Liquid Chromatography.[9] |

Characterization Workflow Diagram

Caption: Workflow for the comprehensive characterization of the final product.

Discussion and Troubleshooting

-

Causality in Experimental Choices: The use of ethanol as a solvent is strategic; it provides good solubility for the reactants while often allowing the product to precipitate upon cooling, aiding in initial purification. The neutralization step with sodium bicarbonate is crucial to remove any unreacted glyoxylic acid and to ensure the product is in its free base form for efficient extraction into an organic solvent.

-

Self-Validating Protocols: The combination of TLC monitoring during the reaction and comprehensive characterization of the final product creates a self-validating system. Any deviation in the TLC profile would indicate side reactions or incomplete conversion, prompting adjustments to the reaction time or purification strategy. The expected spectroscopic and analytical data serve as a benchmark for a successful synthesis.

-

Troubleshooting:

-

Low Yield: If the yield is low, ensure the starting materials are of high purity and that the reaction has gone to completion. Increasing the reaction time or using a slight excess of glyoxylic acid might be beneficial.

-

Impure Product: If the product is difficult to purify, consider alternative purification techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Side Reactions: The formation of isomeric products is a possibility. Careful analysis of the NMR data is essential to confirm the regiochemistry of the amino group.

-

Conclusion

This guide has outlined a robust and reliable method for the synthesis and characterization of this compound. By following the detailed experimental protocol and utilizing the described analytical techniques, researchers can confidently prepare this valuable building block for applications in drug discovery and materials science. The provided insights into the rationale behind the experimental choices and troubleshooting tips should empower scientists to optimize this synthesis for their specific needs.

References

- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. calpaclab.com [calpaclab.com]

- 9. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of 5-Aminoquinoxalin-2(1H)-one

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Aminoquinoxalin-2(1H)-one

This compound is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as their applications in organic electronics.[1][2] The specific placement of an amino group at the C5 position and a carbonyl group at the C2 position creates a unique electronic and structural profile, making it a valuable scaffold in drug development and a target for synthetic chemistry.[3]

Accurate structural elucidation and purity assessment are paramount for any research or development involving this molecule. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers a comprehensive, multi-technique approach to the characterization of this compound, grounded in established principles and data from related structures. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), providing both theoretical interpretation and practical experimental workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms on the bicyclic ring system.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The choice of solvent is critical for analyzing quinoxalinones. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of heterocyclic compounds and, importantly, to slow the exchange of labile protons (N-H and NH₂), allowing them to be observed as distinct signals.

Predicted Spectral Features: Based on the structure and data from similar quinoxalin-2(1H)-one derivatives, the ¹H NMR spectrum is expected to exhibit several key signals.[4][5] The aromatic region will be complex due to the fused ring system. The protons on the benzene ring (C6, C7, C8) will likely appear as a series of doublets and triplets, while the lone proton on the pyrazinone ring (C3) will appear as a singlet. The protons of the primary amine (NH₂) and the lactam (N1-H) are expected to be broad singlets that are exchangeable with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| N1-H | ~11.0 - 12.0 | Broad Singlet | Labile proton of the lactam amide. Its downfield shift is due to hydrogen bonding and deshielding by the adjacent C=O group. |

| C3-H | ~8.0 - 8.5 | Singlet | Olefinic proton on the pyrazinone ring. |

| Aromatic Protons (C6, C7, C8) | ~6.8 - 7.8 | Multiplets (dd, t, dd) | Complex splitting pattern characteristic of a substituted benzene ring. Specific assignments require 2D NMR. |

| NH₂ | ~5.0 - 6.0 | Broad Singlet | Labile protons of the amino group. Position can vary with concentration and temperature. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of high-purity this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

-

Data Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

-

Validation: To confirm labile protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to N1-H and NH₂ should diminish or disappear.

Caption: Workflow for ¹H NMR analysis.

Carbon (¹³C) NMR Spectroscopy

Predicted Spectral Features: The ¹³C NMR spectrum will provide a count of the unique carbon environments. For this compound, 8 distinct signals are expected in the aromatic/olefinic region, plus one signal for the carbonyl carbon. The carbonyl carbon (C2) of the lactam is the most downfield signal, typically appearing around 150-160 ppm.[1] The carbon bearing the amino group (C5) will be shifted upfield relative to the other aromatic carbons due to the electron-donating effect of the nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| C2 (C=O) | ~155 - 160 | Carbonyl carbon of the lactam, highly deshielded. |

| C3 | ~145 - 150 | Olefinic carbon adjacent to N4. |

| C4a, C8a (Bridgehead) | ~125 - 140 | Quaternary carbons at the ring fusion. |

| C5 (C-NH₂) | ~140 - 148 | Aromatic carbon attached to the amino group. |

| C6, C7, C8 | ~110 - 130 | Aromatic carbons of the benzene ring. |

Experimental Protocol: ¹³C NMR The protocol is similar to ¹H NMR, with the primary difference being the acquisition parameters. A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time are required.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FT-IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies. For this compound, the most informative regions of the spectrum will be those corresponding to N-H, C=O, and C=C/C=N bond stretching.

Predicted Spectral Features: The FT-IR spectrum, typically recorded from a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory, will be dominated by several key absorption bands.[1][6]

-

N-H Stretching: Two distinct bands are expected. The lactam N-H stretch usually appears as a broad band around 3200-3000 cm⁻¹. The amino group (NH₂) will show two sharper peaks (symmetric and asymmetric stretches) in the 3400-3200 cm⁻¹ region.[7][8]

-

C=O Stretching: A strong, sharp absorption band between 1680-1660 cm⁻¹ is the hallmark of the cyclic amide (lactam) carbonyl group.[1][6]

-

C=N and C=C Stretching: A series of bands in the 1620-1450 cm⁻¹ region corresponds to the stretching vibrations of the C=N bond within the pyrazinone ring and the C=C bonds of the aromatic system.[9]

Table 3: Predicted FT-IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine, Asymmetric) | ~3400 - 3350 | Medium |

| N-H Stretch (Amine, Symmetric) | ~3320 - 3280 | Medium |

| N-H Stretch (Lactam) | ~3200 - 3000 | Broad, Strong |

| C-H Stretch (Aromatic) | ~3100 - 3000 | Medium-Weak |

| C=O Stretch (Lactam) | ~1680 - 1660 | Strong, Sharp |

| C=N / C=C Stretch (Ring) | ~1620 - 1450 | Medium-Strong |

Experimental Protocol: FT-IR (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance spectrum.

References

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinoxalinone synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jocpr.com [jocpr.com]

- 6. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique [mdpi.com]

- 7. "FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-A" by N. PUVIARASAN, V. ARJUNAN et al. [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. scialert.net [scialert.net]

5-Aminoquinoxalin-2(1H)-one chemical properties and structure

An In-Depth Technical Guide to 5-Aminoquinoxalin-2(1H)-one: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoxalin-2(1H)-one core is a "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds with a wide range of applications.[1] This guide focuses on a specific, functionalized derivative, this compound, providing an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and critical role as a scaffold in drug development. As a versatile heterocyclic compound, its structure allows for diverse modifications, making it a focal point in the search for novel therapeutics, particularly as kinase inhibitors for oncology.[1][2] This document serves as a technical resource, synthesizing data from authoritative sources to explain the causality behind experimental choices and to provide a foundation for further research and development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound dictate its behavior in both chemical and biological systems. Its structure, a fusion of a benzene ring and a pyrazin-2(1H)-one ring, is embellished with a critical amino group at the C5 position, which provides a key site for hydrogen bonding and further derivatization.

Core Structure and Tautomerism

A crucial aspect of the quinoxalin-2(1H)-one scaffold is its existence in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. The lactam form is generally predominant in solution.[3] This equilibrium is significant as it can influence the molecule's hydrogen bonding capabilities and its interaction with biological targets.

Caption: Lactam-lactim tautomerism of this compound.

Physicochemical Data

Quantitative data provides a baseline for experimental design, including solubility testing and formulation development. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | [4] |

| Molar Mass | 161.16 g/mol | [4] |

| CAS Number | 1002129-56-7 | [4] |

| Storage Conditions | Inert atmosphere, Room temperature, Keep in dark place | [4] |

Spectral Characterization Profile

Spectroscopic analysis is essential for structural confirmation post-synthesis. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons on the benzene ring, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing pyrazinone ring.[5] Additional signals corresponding to the N-H protons of the amine and amide groups would also be present, often as broad singlets that are exchangeable with D₂O.[6]

-

¹³C NMR: The carbon spectrum would show signals for the eight distinct carbon atoms, including the characteristic carbonyl carbon (C=O) signal in the downfield region (typically ~150-160 ppm).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the N-H stretching vibrations of the primary amine and the secondary amide, as well as a prominent C=O stretching band for the lactam carbonyl group (typically ~1680-1690 cm⁻¹).[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio ([M+H]⁺) consistent with C₈H₇N₃O.[5]

Synthesis and Purification

The synthesis of quinoxalin-2(1H)-ones is well-established, most commonly proceeding via the condensation of an o-phenylenediamine with an α-keto acid or its ester.[7][8] This approach offers a reliable and versatile route to the core scaffold.

General Synthesis Workflow

The synthesis of this compound can be achieved by reacting 1,2,4-triaminobenzene with an α-keto acid like glyoxylic acid, followed by cyclization. The choice of starting materials is critical; the positions of the amine groups on the benzene ring direct the final position of the amino group on the quinoxalinone product.

References

- 1. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arabjchem.org [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

solubility and stability of 5-Aminoquinoxalin-2(1H)-one in different solvents

An In-depth Technical Guide Topic: Solubility and Stability of 5-Aminoquinoxalin-2(1H)-one Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a heterocyclic compound built upon the quinoxalin-2(1H)-one scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] The successful development of any new chemical entity into a therapeutic agent is fundamentally dependent on its physicochemical properties, with solubility and stability being paramount. These characteristics govern bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of a drug product.

This technical guide serves as a comprehensive framework for researchers to understand, predict, and experimentally determine the solubility and stability profile of this compound. Recognizing the limited availability of specific experimental data for this exact molecule in public literature, this document adopts the perspective of a senior application scientist. It emphasizes the underlying chemical principles and provides robust, field-proven experimental protocols to empower researchers to generate the necessary data. The guide explains the causal relationships behind experimental design, ensuring that the described workflows are self-validating and align with regulatory expectations for drug development.

Molecular Structure and Predicted Physicochemical Properties

A thorough analysis of the molecular structure of this compound is the cornerstone for predicting its behavior in different solvent systems and under various stress conditions.

Structural Features:

-

Quinoxalin-2(1H)-one Core: This bicyclic heteroaromatic system contains a lactam (a cyclic amide) fused to a benzene ring. The lactam moiety possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

-

5-Amino Group (-NH2): This substituent is a potent electron-donating group and a primary hydrogen bond donor. Its basic nature suggests that the molecule's charge state and, consequently, its aqueous solubility will be highly dependent on pH.

-

Aromatic System: The fused rings create a large, planar, and relatively non-polar surface area, which can interact with organic solvents through van der Waals forces and π-π stacking.

Based on these features, this compound is an amphiprotic molecule with distinct polar and non-polar regions. This duality will govern its solubility profile.

Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The presence of multiple hydrogen bonding sites suggests favorable interactions with polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The amino and lactam groups can form strong hydrogen bonds with protic solvents. Solubility in water is expected to be highly pH-dependent.[3][4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can act as hydrogen bond acceptors, effectively solvating the N-H groups of the molecule. DMSO and DMF are excellent solvents for a wide range of organic compounds.[5][6] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are less polar and cannot engage in hydrogen bonding as effectively. Solubility is likely driven by dipole-dipole and dispersion forces. |

| Aromatic | Toluene, Benzene | Low | The aromatic nature of the solvent may allow for π-π stacking interactions with the quinoxalinone core, but the polar functional groups will limit overall solubility. |

| Non-polar | Hexane, Heptane | Very Low | The significant polarity mismatch between the solute and solvent will result in poor solvation and minimal solubility. These are often used as anti-solvents for crystallization.[5] |

| Aqueous Buffers | pH 2 (Acidic), pH 7 (Neutral), pH 10 (Basic) | High (Acidic), Low (Neutral), Low (Basic) | At acidic pH, the 5-amino group will be protonated (-NH3+), forming a salt and dramatically increasing aqueous solubility. Near its isoelectric point (likely near neutral pH), solubility will be at its minimum. The lactam N-H is only weakly acidic, so basic conditions are not expected to significantly increase solubility via deprotonation.[4] |

Experimental Determination of Equilibrium Solubility

While predictions are valuable for initial planning, quantitative experimental data is essential for development. The shake-flask method is the gold-standard technique for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To quantitatively determine the equilibrium solubility of this compound in a range of selected solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid, verified purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for a minimum of 24 hours. A 48-hour or 72-hour time point can be included to confirm that equilibrium has been reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered saturate solution with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Chemical Stability and Forced Degradation

Assessing the intrinsic stability of a drug substance is a regulatory requirement and is crucial for identifying potential degradation pathways.[7] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[8][9] This helps in developing stability-indicating analytical methods and understanding how the molecule behaves under various environmental influences.[10]

Predicted Degradation Pathways

-

Hydrolytic Degradation: The lactam ring is the most likely site for hydrolysis. Under strongly acidic or basic conditions, the amide bond can be cleaved, opening the pyrazine ring.

-

Oxidative Degradation: The electron-rich aromatic system, particularly activated by the amino group, is susceptible to oxidation. The amino group itself can also be oxidized. This can lead to the formation of N-oxides or hydroxylated species.

-

Photolytic Degradation: Quinoxalinone structures are known chromophores that absorb UV light.[11] This absorption can lead to photochemical reactions, causing dimerization, oxidation, or other structural rearrangements.

Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and pathways for this compound and to support the development of a stability-indicating analytical method.

General Procedure:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Expose the solutions to the stress conditions outlined below. A control sample (unstressed) should be analyzed concurrently.

-

At specified time points, withdraw an aliquot, quench the reaction if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples using an HPLC method, monitoring for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound. The goal is to achieve 5-20% degradation.[9][12]

Stress Conditions:

| Condition | Typical Protocol | Quenching Step |

| Acid Hydrolysis | Add 0.1 M HCl. Incubate at 60 °C for 24-48 hours. | Neutralize with an equivalent amount of 0.1 M NaOH. |

| Base Hydrolysis | Add 0.1 M NaOH. Incubate at 60 °C for 8-24 hours. | Neutralize with an equivalent amount of 0.1 M HCl. |

| Oxidation | Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[12] | Dilution with mobile phase is often sufficient. If needed, add a small amount of sodium bisulfite solution. |

| Thermal | Store the solid powder in an oven at 70 °C for 7 days. Also, heat a solution at 70 °C. | Cool to room temperature before dissolution/analysis. |

| Photostability | Expose solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | Analyze directly. |

Development of a Stability-Indicating Method

The analytical method used for stability studies must be "stability-indicating," meaning it can accurately measure the concentration of the active compound without interference from excipients, impurities, or degradation products.

-

Technique: Reversed-phase HPLC with UV detection is the most common approach.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar or less polar degradants.

-

Validation: The stressed samples are used to validate the method. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the parent peak is spectrally pure and that degradant peaks are not co-eluting.

Workflow for Stability Assessment

Caption: Forced Degradation and Stability Analysis Workflow.

Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its progression in drug discovery and development. This guide provides a predictive analysis based on the molecule's chemical structure and details the essential experimental protocols required to generate robust, quantitative data. By systematically evaluating solubility in a diverse panel of solvents and probing its stability through forced degradation studies, researchers can establish a comprehensive physicochemical profile. This knowledge is indispensable for informed decision-making in formulation development, analytical method validation, and the establishment of appropriate storage and handling procedures, ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from this promising scaffold.

References

- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 2. jocpr.com [jocpr.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. researchportal.unamur.be [researchportal.unamur.be]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Quantum Mechanical Investigation of 5-Aminoquinoxalin-2(1H)-one: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the application of quantum mechanical studies to elucidate the electronic structure, reactivity, and potential pharmacological properties of 5-Aminoquinoxalin-2(1H)-one. As the quinoxaline scaffold is a cornerstone in the development of therapeutic agents, a deep understanding of its derivatives at a quantum level is paramount for rational drug design and optimization.[1][2][3] This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical chemistry to accelerate their research endeavors.

Introduction: The Significance of the Quinoxalinone Scaffold

The quinoxalin-2(1H)-one moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5][6] These compounds are known to interact with various biological targets, and their efficacy is intrinsically linked to their three-dimensional structure and electronic properties.[1][7] The introduction of an amino group at the 5-position of the quinoxalinone ring is hypothesized to significantly modulate the molecule's electronic landscape, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Quantum mechanical calculations offer a powerful, cost-effective lens through which we can predict and understand these properties before embarking on extensive preclinical synthesis and testing. This guide will detail the theoretical framework and practical steps for conducting a thorough in-silico analysis of this compound.

Theoretical Framework and Computational Methodology

The primary tool for our investigation is Density Functional Theory (DFT), a robust quantum mechanical method that provides a favorable balance between computational cost and accuracy for molecules of this size.[8][9][10]

Causality behind Method Selection

-

DFT Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its well-documented success in predicting the geometric and electronic properties of organic molecules.[8][11] It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a reliable description of electron correlation effects.

-

Basis Set (6-311G(d,p)): This basis set offers a good compromise between accuracy and computational efficiency. The inclusion of diffuse functions and polarization functions (d,p) is crucial for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms and the delocalized π-system of the quinoxalinone core, as well as potential hydrogen bonding interactions.[8]

Step-by-Step Computational Protocol

-

Structure Preparation: The initial 3D structure of this compound is constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization: A full geometry optimization is performed using DFT with the B3LYP functional and 6-311G(d,p) basis set in the gas phase. This process identifies the lowest energy conformation of the molecule.

-

Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). This step also yields thermodynamic properties and the theoretical vibrational spectrum (IR and Raman).

-

Electronic Property Calculations: Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO)

-

Molecular Electrostatic Potential (MEP)

-

Natural Bond Orbital (NBO) analysis for charge distribution

-

-

Solvation Effects (Optional but Recommended): To simulate a more biologically relevant environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

Analysis and Interpretation of Quantum Mechanical Descriptors

Molecular Geometry

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) provide the most stable conformation of this compound. These parameters can be compared with available crystallographic data for similar quinoxalinone structures to validate the computational method.[8]

| Parameter | Predicted Value (Å or °) |

| C-N Bond Lengths | Predicted values |

| C=O Bond Length | Predicted values |

| N-H Bond Lengths | Predicted values |

| Ring Planarity | Predicted values |

| This table would be populated with the actual output from the DFT calculations. |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized over the electron-rich amino group and the fused benzene ring.

-

LUMO: Represents the ability to accept an electron. The LUMO is likely to be distributed over the pyrazinone ring, particularly the carbonyl group, which is electron-deficient.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.[12][13]

| Parameter | Energy (eV) |

| EHOMO | Predicted value |

| ELUMO | Predicted value |

| ΔE (LUMO-HOMO) | Predicted value |

| This table would be populated with the actual output from the DFT calculations. |

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions like hydrogen bonding.

-

Red Regions (Negative Potential): Indicate electron-rich areas, likely around the carbonyl oxygen and the nitrogen atoms of the pyrazinone ring. These are potential sites for hydrogen bond donors.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, primarily around the hydrogen atoms of the amino group and the N-H proton of the pyrazinone ring. These are potential hydrogen bond donor sites.

The MEP analysis helps in predicting how this compound might interact with a biological receptor.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution at the atomic level. The calculated natural atomic charges can reveal the extent of electron delocalization and the polarity of specific bonds. For this compound, this analysis would quantify the electron-donating effect of the amino group on the aromatic system.

Visualizing the Computational Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the quantum mechanical investigation of this compound.

Caption: Computational workflow for the quantum mechanical analysis of this compound.

Conclusion and Future Directions

This technical guide outlines a robust computational framework for the in-depth quantum mechanical study of this compound. The insights gained from these theoretical calculations—ranging from the molecule's stable conformation to its electronic reactivity profile—are crucial for understanding its potential as a drug candidate. The generated data can be used to inform structure-activity relationship (SAR) studies, guide further chemical modifications, and provide a basis for more complex simulations such as molecular docking with target proteins.[6][14] By integrating these computational approaches early in the drug discovery pipeline, researchers can make more informed decisions, ultimately saving time and resources.

References

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 5. jocpr.com [jocpr.com]

- 6. Design, synthesis and molecular docking study of novel quinoxalin-2(1H)-ones as anti-tumor active agents with inhibition of tyrosine kinase receptor and studying their cyclooxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. iiste.org [iiste.org]

- 11. journal.uctm.edu [journal.uctm.edu]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Ascendancy of Amino-Substituted Quinoxalinones: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxalinone scaffold represents a privileged structure in medicinal chemistry, underpinning a vast array of biologically active molecules. The introduction of an amino substituent to this core has proven to be a pivotal strategy in the modulation of pharmacological activity, leading to the discovery of potent agents with applications in oncology, infectious diseases, and neuroscience. This in-depth technical guide provides a comprehensive overview of the discovery and history of amino-substituted quinoxalinones. It delves into the evolution of synthetic methodologies, from classical condensation reactions to modern catalytic C-H functionalization. Detailed experimental protocols for key synthetic transformations are provided, alongside an exploration of the structure-activity relationships that govern their therapeutic potential. This guide aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.

A Historical Perspective: From Benzopyrazines to Bioactive Amines

The story of amino-substituted quinoxalinones is a chapter within the larger narrative of quinoxaline chemistry. The parent quinoxaline ring system, a fusion of benzene and pyrazine rings, was first synthesized in 1884 through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This foundational reaction, known as the Hinsberg quinoxaline synthesis, paved the way for the exploration of a new class of heterocyclic compounds.

For many decades, research primarily focused on the synthesis and properties of the core quinoxaline structure and its simple derivatives. The deliberate and systematic exploration of amino-substituted quinoxalinones as a distinct class of pharmacologically active agents is a more recent development, largely driven by the demands of modern drug discovery programs. The introduction of an amino group at the C3-position of the quinoxalin-2(1H)-one core was found to be a key determinant of biological activity, offering a crucial handle for modulating potency, selectivity, and pharmacokinetic properties. This realization spurred the development of synthetic methods specifically tailored to the efficient and regioselective introduction of amino functionalities.

The Synthetic Arsenal: Crafting Amino-Substituted Quinoxalinones

The synthesis of amino-substituted quinoxalinones has evolved significantly from early, often harsh, multi-step procedures to elegant and efficient modern methodologies. This section details the key synthetic strategies, providing both the conceptual framework and practical experimental guidance.

Classical Approaches: Building from the Ground Up

The earliest strategies for accessing amino-substituted quinoxalinones often involved the construction of the heterocyclic core with the amino precursor already in place. A common approach relies on the condensation of an appropriately substituted ortho-phenylenediamine with a reagent that provides the C2 and C3 atoms of the quinoxalinone ring.

A representative classical approach involves the reaction of an ortho-phenylenediamine with an α-ketoester bearing a leaving group, followed by cyclization and amination. While effective, these linear syntheses can be lengthy and may lack the efficiency and modularity required for the rapid generation of compound libraries for high-throughput screening.

Modern Methods: The Dawn of Direct Functionalization

The advent of modern organic synthesis has revolutionized the preparation of amino-substituted quinoxalinones. A paradigm shift has occurred, moving from the pre-functionalization of starting materials to the direct C-H functionalization of the pre-formed quinoxalinone core. These methods offer significant advantages in terms of atom economy, step economy, and the ability to rapidly diversify molecular scaffolds.

A robust and widely employed method for the synthesis of 3-amino-substituted quinoxalinones involves the nucleophilic aromatic substitution (SNA_r_) on a 3-haloquinoxalinone precursor. The electron-withdrawing nature of the quinoxalinone core activates the C3-position towards nucleophilic attack by an amine.

-

Causality of Experimental Choices: The choice of a suitable leaving group (typically chlorine or bromine) at the C3-position is critical for facilitating the SNA_r_ reaction. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to aid in the dissolution of the reactants and to stabilize the charged intermediate (Meisenheimer complex). The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often necessary to neutralize the hydrohalic acid byproduct and drive the reaction to completion.

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of C-N bonds, and their application to the synthesis of amino-substituted quinoxalinones has been extensively explored. These methods offer a high degree of functional group tolerance and allow for the coupling of a wide range of amines with quinoxalinone precursors.

-

Expertise & Experience: The success of a cross-coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For instance, Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling, often employs bulky, electron-rich phosphine ligands to facilitate the reductive elimination step, which is the final C-N bond-forming event in the catalytic cycle.

The most contemporary and arguably most elegant approach to the synthesis of 3-aminoquinoxalin-2(1H)-ones is through direct C-H amination.[1][2] These methods obviate the need for pre-functionalization of the quinoxalinone core, thereby shortening synthetic sequences and reducing waste.

Visible-light photoredox catalysis has proven to be a particularly effective strategy for achieving direct C-H amination.[1] In a typical transformation, a photocatalyst, upon excitation with visible light, initiates a single-electron transfer process, leading to the generation of a highly reactive nitrogen-centered radical from the amine coupling partner. This radical then adds to the electron-deficient C3-position of the quinoxalinone, and subsequent oxidation and deprotonation furnish the desired 3-aminoquinoxalin-2(1H)-one.

-

Trustworthiness: The self-validating nature of these protocols lies in their high yields and selectivity, often achieved under mild reaction conditions. The progress of the reaction can be easily monitored by standard analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis of a representative 3-amino-substituted quinoxalinone via a modern, direct C-H amination approach.

Synthesis of 3-(Piperidin-1-yl)quinoxalin-2(1H)-one via Visible-Light-Induced C-H Amination

Materials:

-

Quinoxalin-2(1H)-one

-

Piperidine

-

Eosin Y

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN), anhydrous

-

Blue LEDs (460-465 nm)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a 10 mL round-bottom flask equipped with a magnetic stir bar, add quinoxalin-2(1H)-one (146 mg, 1.0 mmol), piperidine (128 mg, 1.5 mmol), Eosin Y (1 mol%), and potassium carbonate (276 mg, 2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous acetonitrile (5 mL) via syringe.

-

Place the reaction flask approximately 2-5 cm away from a blue LED lamp and begin vigorous stirring.

-

Irradiate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(piperidin-1-yl)quinoxalin-2(1H)-one.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Significance and Therapeutic Applications

Amino-substituted quinoxalinones exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[3]

Anticancer Activity

A significant body of research has focused on the development of amino-substituted quinoxalinones as anticancer agents.[4] These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. The amino substituent plays a crucial role in establishing key interactions with the target protein, often forming hydrogen bonds that contribute to high binding affinity.

Antimicrobial and Antiviral Activity

The quinoxalinone core is also found in a number of potent antimicrobial and antiviral agents. Amino-substituted derivatives have demonstrated efficacy against a range of pathogens, including bacteria, fungi, and viruses.[5][6] The amino group can be readily modified to fine-tune the antimicrobial spectrum and to overcome resistance mechanisms.

Excitatory Amino Acid Antagonism

Certain amino-substituted quinoxalinones have been identified as antagonists of excitatory amino acid receptors, such as the AMPA and NMDA receptors. These receptors play a critical role in synaptic transmission, and their dysregulation is implicated in a number of neurological and psychiatric disorders. The development of selective antagonists based on the quinoxalinone scaffold is an active area of research for the treatment of conditions such as epilepsy and neurodegenerative diseases.

Data Presentation and Visualization

Table 1: Representative Synthetic Yields for Direct C-H Amination of Quinoxalin-2(1H)-one

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | 3-(Morpholino)quinoxalin-2(1H)-one | 85 |

| 2 | Pyrrolidine | 3-(Pyrrolidin-1-yl)quinoxalin-2(1H)-one | 92 |

| 3 | Diethylamine | 3-(Diethylamino)quinoxalin-2(1H)-one | 78 |

| 4 | Aniline | 3-(Phenylamino)quinoxalin-2(1H)-one | 65 |

Diagrams

Caption: Classical synthetic route to amino-substituted quinoxalinones.

Caption: Workflow for visible-light-induced direct C-H amination.

Conclusion

The journey of amino-substituted quinoxalinones from their conceptual origins to their current status as highly sought-after pharmacophores is a testament to the power of synthetic innovation in driving drug discovery. The development of efficient and versatile synthetic methodologies, particularly in the realm of direct C-H functionalization, has unlocked the full potential of this privileged scaffold. As our understanding of the intricate roles these compounds play in biological systems continues to deepen, it is certain that amino-substituted quinoxalinones will remain at the forefront of the quest for novel and effective therapeutics.

References

- 1. Quinoxalinone synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation of 5-Aminoquinoxalin-2(1H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Among these, the 5-Aminoquinoxalin-2(1H)-one scaffold represents a promising framework for the development of novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the theoretical and computational methodologies employed to investigate these derivatives. We will explore the causality behind the selection of specific computational experiments, from Density Functional Theory (DFT) and molecular docking to Quantitative Structure-Activity Relationship (QSAR) analysis, and provide detailed protocols to ensure scientific integrity and reproducibility. The aim is to furnish a practical and authoritative resource for accelerating the rational design of potent and selective this compound-based drug candidates.

Introduction: The Therapeutic Potential of this compound Derivatives

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in drug discovery.[1][2] Derivatives of quinoxalin-2(1H)-one, in particular, have garnered substantial interest due to their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The introduction of an amino group at the 5-position can significantly modulate the electronic properties and biological activity of the molecule, making this compound a key starting point for the synthesis of new chemical entities.

The versatility of the quinoxaline scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[5] Theoretical investigations play a pivotal role in navigating the vast chemical space of possible derivatives, offering a time- and cost-effective approach to identifying promising drug candidates. By simulating molecular properties and interactions, computational methods provide invaluable insights that guide synthetic efforts and biological testing.

Core Theoretical Methodologies in Quinoxaline Research

A multi-faceted theoretical approach is essential for a comprehensive understanding of this compound derivatives. This typically involves a combination of quantum mechanics, molecular mechanics, and statistical modeling.

Density Functional Theory (DFT): Unveiling Electronic Structure and Reactivity

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[6][7] For this compound derivatives, DFT calculations can predict:

-

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

-

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity and electronic properties.[5][6] The energy gap between HOMO and LUMO indicates the molecule's stability.[1][8]

-

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential interactions.

-

Spectroscopic Properties: DFT can be used to predict IR, Raman, and NMR spectra, which can be compared with experimental data for structural validation.[9]

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.[8] This method is instrumental in drug discovery for:

-

Binding Affinity Prediction: Estimating the strength of the interaction between a this compound derivative and its biological target.

-

Interaction Mode Analysis: Identifying the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).[10]

-

Virtual Screening: Screening large libraries of virtual compounds to identify potential hits for a specific target.[11]

Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Biological Activity

QSAR is a statistical method that correlates the chemical structure of a series of compounds with their biological activity.[12][13] By developing QSAR models, researchers can:

-

Predict the activity of unsynthesized compounds: This helps prioritize the synthesis of the most promising derivatives.

-

Identify key molecular descriptors: These are physicochemical properties that are critical for the desired biological activity.[14] 2D-QSAR and 3D-QSAR models are commonly developed for quinoxaline derivatives to predict their anti-tubercular, anti-malarial, and anti-leptospiral activities.[12][15]

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of theoretical investigations, it is crucial to follow well-defined protocols.

Density Functional Theory (DFT) Calculation Workflow

References

- 1. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives | Sciety [sciety.org]

- 8. tandfonline.com [tandfonline.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 12. QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Synthesis, leptospirocidal activity and QSAR analysis of novel quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Aminoquinoxalin-2(1H)-one: Properties, Synthesis, and Characterization for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoxalinone Scaffold

The quinoxalin-2(1H)-one moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The versatility of the quinoxalinone ring system, with its multiple sites for functionalization, allows for the fine-tuning of physicochemical and pharmacological properties, making it a highly attractive template for drug design and development. 5-Aminoquinoxalin-2(1H)-one, in particular, offers a key primary amine group that can serve as a crucial handle for further chemical modifications, enabling the exploration of new chemical space and the development of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and characterization methods for this compound, offering a foundational resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is not extensively available in the public domain, its properties can be reliably inferred from data on closely related analogues and computational predictions.

| Property | Value/Description | Source/Basis for Estimation |

| Molecular Formula | C₈H₇N₃O | |

| Molecular Weight | 161.16 g/mol | |

| Appearance | Expected to be a yellow to brown crystalline solid. | General observation for amino-substituted aromatic compounds. |

| Melting Point | Estimated to be in the range of 250-280 °C. | Based on the melting point of the parent quinoxalin-2(1H)-one (~271-272 °C) and the influence of an amino substituent on the crystal lattice energy of similar aromatic compounds.[1] |

| Solubility | Expected to be sparingly soluble in water and non-polar organic solvents. It is predicted to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in lower alcohols like methanol and ethanol. | The polar amino and lactam functionalities suggest solubility in polar solvents, a common characteristic for quinoxalinone derivatives.[1][2] |

| pKa | The pKa of the N1-H is estimated to be around 9.0. The amino group at the C5 position is expected to have a pKa in the range of 3-4. | The parent quinoxalin-2(1H)-one has a pKa of approximately 9.2.[1] The electron-withdrawing nature of the quinoxalinone ring system would decrease the basicity of the C5-amino group compared to aniline (pKa ~4.6). |

Chemical Properties and Reactivity

Tautomerism

This compound can exist in two main tautomeric forms: the amide (lactam) form and the iminol (lactim) form. The lactam form is generally the more stable tautomer for quinoxalin-2(1H)-ones in solution.[3] The equilibrium between these two forms is a critical consideration in its reactivity and biological interactions.

References

An In-depth Technical Guide to the Tautomerism and Isomerism of 5-Aminoquinoxalin-2(1H)-one

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Foreword: The Dynamic Nature of Bioactive Scaffolds

In the realm of medicinal chemistry, the quinoxaline core is a privileged scaffold, forming the basis of numerous therapeutic agents with a wide array of biological activities, including roles as kinase inhibitors and antimicrobial agents.[1] The bioactivity of these molecules is not static; it is intimately linked to their three-dimensional structure and, crucially, to the subtle, dynamic equilibria between their tautomeric and isomeric forms.[2] The presence of different tautomers can dramatically alter a molecule's hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets.[3] This guide provides an in-depth exploration of the potential tautomerism and isomerism of a specific, yet representative, member of this class: 5-Aminoquinoxalin-2(1H)-one. By understanding the structural nuances of this molecule, researchers can better predict its behavior in biological systems and design more effective therapeutic agents.

Structural Landscape: Potential Tautomers and Isomers of this compound

The structure of this compound presents several possibilities for prototropic tautomerism, a process involving the migration of a proton.[4] The primary equilibria to consider are the amide-imidol (a form of keto-enol) tautomerism within the quinoxalinone ring and the amino-imino tautomerism of the exocyclic amino group.

Amide-Imidol Tautomerism

The quinoxalin-2(1H)-one core contains an amide functional group. This can exist in equilibrium with its imidol tautomer, 2-hydroxyquinoxaline. This keto-enol type of tautomerism is common in heterocyclic systems.[5][6]

-

Amide Form (Keto): this compound

-

Imidol Form (Enol): 5-Aminoquinoxalin-2-ol

The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and pH.[7] Generally, the amide form is predominant in most solvents, but the imidol form can be stabilized by intramolecular hydrogen bonding or specific solvent interactions.

Amino-Imino Tautomerism

The exocyclic amino group at the 5-position can also exhibit tautomerism, existing in equilibrium with an imino form. This involves the migration of a proton from the amino group to a ring nitrogen.

-

Amino Form: this compound

-

Imino Form: 5-Imino-1,5-dihydroquinoxalin-2(1H)-one

This type of tautomerism is well-documented for amino-substituted nitrogen heterocycles and can significantly impact the molecule's electronic properties and hydrogen bonding patterns.[8][9]

Combined Tautomeric Forms

Considering both equilibria, several tautomeric forms of this compound are theoretically possible. The interplay between these forms creates a complex energetic landscape that dictates the molecule's predominant structure under given conditions.

Below is a visualization of the primary tautomeric relationships.

Caption: Potential tautomeric forms of this compound.

Elucidating Tautomeric Preference: A Multi-faceted Approach

Determining the predominant tautomeric form and the dynamics of the equilibrium requires a combination of spectroscopic and computational techniques. Each method provides unique insights into the molecular structure and energetics.

Spectroscopic Investigation

Spectroscopic methods are the cornerstone of tautomerism studies, providing direct experimental evidence of the existing molecular forms in different states (solid, solution) and environments.

Table 1: Spectroscopic Techniques for Tautomer Analysis

| Technique | Information Provided | Causality Behind Choice |

| ¹H and ¹³C NMR | Provides information on proton and carbon environments. Chemical shifts and coupling constants are highly sensitive to tautomeric form. | NMR is the gold standard for structural elucidation in solution. The presence of distinct sets of signals for different tautomers can allow for their quantification. |

| UV-Vis Spectroscopy | The electronic transitions (π→π* and n→π*) are characteristic of the chromophore, which differs between tautomers. | A simple, sensitive technique to monitor tautomeric equilibria as a function of solvent polarity or pH. Solvatochromic shifts can indicate the relative stabilization of different forms.[10] |

| FT-IR Spectroscopy | Vibrational frequencies of key functional groups (C=O, N-H, O-H) differ significantly between amide and imidol forms, and between amino and imino groups. | Particularly useful for solid-state analysis and for identifying characteristic functional groups. For example, a strong C=O stretch would indicate a predominance of the amide tautomer. |

| X-ray Crystallography | Provides an unambiguous determination of the molecular structure in the solid state. | While only representative of the solid state, it gives a definitive starting point and reveals intermolecular interactions (like hydrogen bonding) that stabilize a particular tautomer. |

Computational Chemistry: A Predictive and Corroborative Tool

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers and for aiding in the interpretation of spectroscopic data.

Workflow for Computational Analysis:

Caption: A typical workflow for computational tautomerism studies.

The choice of functional and basis set in DFT is critical for accuracy.[11] The B3LYP functional with a reasonably large basis set like 6-311++G(2d,2p) often provides a good balance of accuracy and computational cost for such systems.[12] Calculations should be performed both in the gas phase and with a solvent model (e.g., PCM) to account for environmental effects.[13]

Experimental Protocols: A Step-by-Step Guide

The following protocols outline a practical approach to investigating the tautomerism of this compound.

Synthesis of this compound

While numerous methods exist for the synthesis of quinoxalinones, a common route involves the condensation of a substituted o-phenylenediamine with an α-keto acid or its ester.[14][15]

Protocol: Synthesis via Condensation

-

Reactant Preparation: Dissolve 1,2,4-triaminobenzene (or a suitable precursor) in a polar solvent such as ethanol or acetic acid.

-